5-Cyclopropyl-2-fluoro-4-methylpyridine

Description

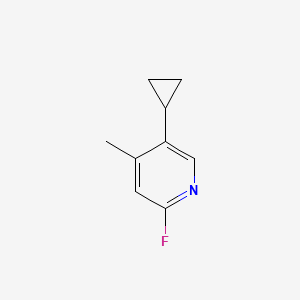

Structure

2D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c1-6-4-9(10)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJOBLKFAZBYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Fluoro-5-bromopyridine or 5-bromo-2-chloronicotinonitrile are common starting points for introducing the cyclopropyl group at the 5-position.

- Cyclopropyl boronic acid is typically used as the cyclopropyl source in Suzuki–Miyaura cross-coupling.

- 4-methyl substituent introduction can be achieved by starting from appropriately substituted pyridine derivatives or by subsequent functional group transformations.

N-Arylation and Other Functionalization Steps

- N-Arylation reactions using copper-catalyzed methods (Taillefer and Cristau conditions) have been employed to further functionalize the pyridine derivatives.

- For example, N-arylation of 4-iodopyrazole with 5-cyclopropyl-2-fluoropyridine was achieved, although with modest yields (13%) due to side reactions.

- The presence of electron-donating substituents (like cyclopropyl) on the pyridine ring can reduce the reactivity in nucleophilic aromatic substitution, necessitating harsher conditions (e.g., 180 °C under pressure).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of 2-fluoro-5-methylpyridine | KMnO4 or NaMnO4 with KOH/NaOH, 95 °C, 5 h | ~80 | Produces 2-fluoro-5-pyridinecarboxylic acid |

| Acyl chlorination | Thionyl chloride, dichloromethane, reflux 6 h | ~80 | Produces 2-fluoro-5-formyl chloropyridine |

| Suzuki–Miyaura coupling | Cyclopropyl boronic acid, Pd catalyst, base, heating | ~48 | Introduces cyclopropyl group at 5-position |

| N-Arylation (Cu-catalyzed) | Copper catalyst, aryl halide, heating (up to 180 °C) | 13-55 | Functionalizes pyridine nitrogen, variable yield |

Research Findings and Observations

- The presence of the cyclopropyl group at the 5-position significantly affects the reactivity of the pyridine ring, often reducing nucleophilic substitution rates and requiring more forcing conditions for further functionalization.

- Attempts to perform N-arylation with 5-cyclopropyl-2-fluoropyridine required prolonged heating (up to 12 h at 180 °C) and resulted in side reactions such as reduction of the pyrazole ring, indicating the sensitivity of these substrates.

- The Suzuki–Miyaura coupling remains the most reliable method for introducing the cyclopropyl group, with moderate yields and good regioselectivity.

- The oxidation and acyl chlorination steps for related pyridine intermediates demonstrate efficient routes for preparing functionalized pyridine derivatives that can be used as precursors for further modifications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Comments |

|---|---|---|---|---|---|

| Oxidation + Acyl Chlorination | 2-fluoro-5-methylpyridine | KMnO4/NaMnO4 + KOH, then thionyl chloride reflux | 2-fluoro-5-formyl chloropyridine | ~80 | High purity intermediate for further synthesis |

| Suzuki–Miyaura Coupling | 5-bromo-2-fluoropyridine | Cyclopropyl boronic acid, Pd catalyst, base | 5-cyclopropyl-2-fluoropyridine | ~48 | Key step for cyclopropyl group introduction |

| N-Arylation (Copper-catalyzed) | 4-iodopyrazole + 5-cyclopropyl-2-fluoropyridine | Copper catalyst, 180 °C, 12 h | N-arylated product | 13-55 | Lower yields due to side reactions |

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

Antiviral Activity

Research indicates that 5-Cyclopropyl-2-fluoro-4-methylpyridine derivatives exhibit promising antiviral properties. A study focused on the inhibition of human dihydroorotate dehydrogenase (DHODH), a target for antiviral drug development, demonstrated that modifications to the pyridine structure significantly enhanced antiviral activity. For instance, compounds with a 5-cyclopropyl group showed improved efficacy compared to other substituents, achieving a pMIC50 value of 9, indicating strong antiviral effects against measles virus replication .

Neuropharmacology

The compound has also been evaluated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in obesity and various central nervous system disorders. Fluorinated derivatives of cyclopropylmethylamine have been synthesized and tested, showing improved selectivity and potency at the 5-HT2C receptor compared to non-fluorinated analogs. This suggests that this compound could be a valuable scaffold in developing treatments for psychiatric disorders .

Antifungal Properties

Recent studies have explored the antifungal capabilities of pyridine derivatives, including those containing the this compound structure. Bioassays revealed that certain derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, specific compounds demonstrated over 80% inhibition rates at concentrations of 50 μg/ml, suggesting their potential as agricultural fungicides .

Insecticidal Activity

Insecticidal properties have also been assessed, with findings indicating moderate effectiveness against common agricultural pests such as Spodoptera frugiperda. Compounds derived from the cyclopropyl-pyridine framework were tested at concentrations of 500 μg/ml, showing mortality rates ranging from 13.3% to 90%, which positions them as candidates for development into insecticides .

Structure-Activity Relationship Studies

Table 1 summarizes key findings from structure-activity relationship (SAR) studies involving various derivatives of this compound:

| Compound | Substituent | pMIC50 Value | Antiviral Activity | Antifungal Activity |

|---|---|---|---|---|

| Compound A | Cyclopropyl | 9 | High | Moderate |

| Compound B | Methyl | 7.6 | Moderate | Low |

| Compound C | Ethyl | 5.9 | Low | High |

This table illustrates the impact of different substituents on biological activity, highlighting the importance of the cyclopropyl group in enhancing both antiviral and antifungal properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural attributes of 5-Cyclopropyl-2-fluoro-4-methylpyridine (as part of BAY 41-2272) can be contrasted with other sGC activators and pyridine-based compounds. Below is a detailed analysis:

Mechanism of Action

- BAY 41-2272 vs. ODQ (sGC Inhibitor):

While BAY 41-2272 activates sGC, ODQ inhibits it. In ovine pulmonary artery studies, ODQ (10 μM) reduced BAY 41-2272-induced relaxation by ~40%, indicating partial sGC dependence. However, residual relaxation (Emax = 57.10 ± 3.10%) suggests additional pathways, such as sodium pump activation, are involved .- Key Data:

| Compound | pD2 | Emax (%) | Mechanism |

|---|---|---|---|

| BAY 41-2272 | 6.82 | 92.30 | sGC activation + Na⁺/K⁺-ATPase |

| BAY 41-2272 + ODQ | N/A | 57.10 | Partial sGC inhibition |

- BAY 41-2272 vs. Ouabain (Na⁺/K⁺-ATPase Inhibitor):

Ouabain (1 μM) more potently attenuated BAY 41-2272-induced relaxation (Emax = 20.17 ± 4.55%) than ODQ, underscoring the sodium pump's critical role. Combined ODQ + ouabain nearly abolished relaxation (Emax = 12.09 ± 3.76%), confirming dual mechanisms .

Structural Analogues

- Fluorinated Pyridines: The 2-fluoro substitution in BAY 41-2272 enhances metabolic stability and membrane permeability compared to non-fluorinated analogues like 5-cyclopropyl-4-methylpyridine. Fluorine’s electronegativity also improves target binding affinity.

- This contrasts with simpler alkyl substituents (e.g., methyl or ethyl), which may reduce specificity.

Functional Comparisons

- cGMP Elevation: BAY 41-2272 (10 μM) increased intracellular cGMP 14-fold, a response fully inhibited by ODQ. This contrasts with NO donors (e.g., sodium nitroprusside), which require NO bioavailability and are less effective in oxidative stress conditions .

- Na⁺/K⁺-ATPase Activity:

BAY 41-2272 stimulated ouabain-sensitive ⁸⁶Rb uptake (a Na⁺/K⁺-ATPase marker) by 25–40% at 0.1–10 μM, independent of cGMP. This dual activity is absent in other sGC activators like riociguat, which rely solely on cGMP pathways .

Research Findings and Data Tables

Table 1: Relaxation Efficacy in Ovine Pulmonary Artery

| Treatment | Emax (%) | pD2 | Key Observation |

|---|---|---|---|

| BAY 41-2272 | 92.30 ± 2.31 | 6.82 ± 0.16 | Full relaxation |

| BAY 41-2272 + ODQ | 57.10 ± 3.10 | N/A | Partial sGC dependence |

| BAY 41-2272 + Ouabain | 20.17 ± 4.55 | N/A | Dominant Na⁺/K⁺-ATPase role |

| BAY 41-2272 + ODQ + Ouabain | 12.09 ± 3.76 | N/A | Synergistic inhibition |

Table 2: Na⁺/K⁺-ATPase Activity

| Condition | ⁸⁶Rb Uptake (% Increase) | Na⁺/K⁺-ATPase Activity |

|---|---|---|

| BAY 41-2272 (10 μM) | 40.2 ± 3.8 | 35.7 ± 4.1 nmol/mg/min |

| BAY 41-2272 + ODQ | 38.9 ± 4.5 | 34.9 ± 3.9 nmol/mg/min |

| Basal Activity | 0 | 25.1 ± 2.8 nmol/mg/min |

Biological Activity

5-Cyclopropyl-2-fluoro-4-methylpyridine (CAS No. 1428234-77-8) is a heterocyclic organic compound featuring a pyridine ring with distinct substituents, including a cyclopropyl group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is . The presence of the cyclopropyl and fluorine groups enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C9H10FN |

| Cyclopropyl Group | Present at the 5-position |

| Fluorine Atom | Located at the 2-position |

| Methyl Group | Found at the 4-position |

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Its structural characteristics allow it to modulate biological pathways effectively, which can lead to various pharmacological effects. The compound has been implicated in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, which is essential for viral replication and cell proliferation .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit significant antiviral properties. In vitro assays demonstrated its efficacy against measles virus replication, with a notable improvement in activity when compared to other analogs .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential, showing promising results against various bacterial strains. Its unique structure contributes to its ability to disrupt microbial cell function.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, with ongoing research exploring its effects on cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Inhibition of measles virus replication |

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Potential modulation of cancer cell pathways |

Case Studies

A notable case study involved the synthesis and evaluation of various analogs based on the 5-cyclopropylpyridine moiety. Researchers found that modifications to the substituents significantly impacted biological activity. For instance, the introduction of different groups at the pyridine ring led to variations in antiviral efficacy, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 5-Cyclopropyl-2-fluoro-4-methylpyridine, and what critical parameters influence yield?

- Methodological Answer : Synthetic routes typically involve cyclopropane ring installation via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution on pre-functionalized pyridine scaffolds. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Temperature control : Cyclopropanation reactions often require low temperatures (−20°C to 0°C) to minimize side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for fluorine retention .

Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and fluorine-coupled aromatic protons (J ~8–12 Hz for ortho-fluorine) .

- GC-MS/EI-MS : Monitor molecular ion [M]⁺ (m/z ~165) and fragmentation patterns (e.g., loss of cyclopropyl group at m/z 122) .

- FT-IR : Validate C-F stretching (1090–1120 cm⁻¹) and cyclopropane ring vibrations (3050–3100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR or mass spectrometry data across different studies?

- Methodological Answer : Contradictions often arise from solvent impurities, stereochemical variations, or isotopic interference. To address:

- Reproduce conditions : Standardize solvent (e.g., CDCl₃ vs. DMSO-d₆) and internal reference (TMS) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopropyl vs. methyl protons) .

- High-resolution MS (HRMS) : Differentiate isobaric fragments (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm accuracy .

Cross-validate with computational tools (DFT for NMR chemical shift prediction) .

Q. What strategies are recommended for evaluating the compound's stability under varying experimental conditions (e.g., acidic/basic media, UV exposure)?

- Methodological Answer : Design accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–13) at 25°C/40°C; monitor degradation via HPLC at 24/48/72 hours .

- Photostability : Expose to UV light (ICH Q1B guidelines); assess fluorine retention via ¹⁹F NMR .

- Thermal analysis (TGA/DSC) : Identify decomposition onset temperatures and hygroscopicity risks .

Note: Cyclopropyl groups may undergo ring-opening under strong acids; use LC-MS to detect byproducts like 2-fluoro-4-methylpyridine derivatives .

Q. How should researchers approach ecotoxicological risk assessment when toxicity data for this compound is unavailable?

- Methodological Answer :

- In silico prediction : Use QSAR models (e.g., ECOSAR, TEST) to estimate acute toxicity (LC50/EC50) for aquatic organisms .

- In vitro assays : Prioritize Daphnia magna immobilization tests (OECD 202) and algal growth inhibition (OECD 201) .

- Soil mobility : Perform column leaching experiments (OECD 312) to assess adsorption coefficients (Kd) .

Mitigate risks via waste neutralization (e.g., incineration with scrubbers for fluorine containment) .

Q. What mechanistic insights are critical for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify cyclopropyl substituents (e.g., electron-withdrawing groups) to enhance metabolic stability .

- Docking studies : Target fluorine’s role in π-stacking interactions with enzymes (e.g., kinase inhibitors) .

- Isotopic labeling : Use ¹⁸F or ¹³C-labeled analogs for pharmacokinetic tracking in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.